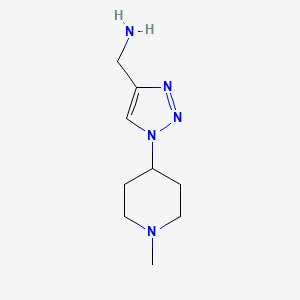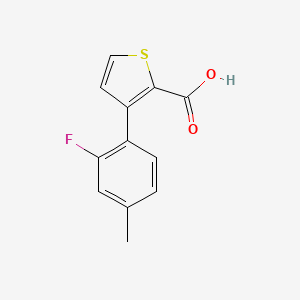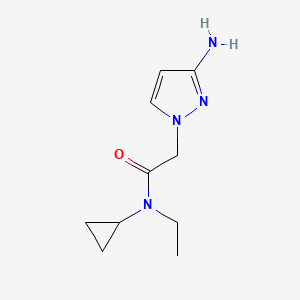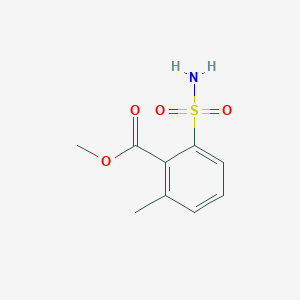![molecular formula C14H14FNO B13634551 2'-Fluoro-4'-methoxy-4-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B13634551.png)
2'-Fluoro-4'-methoxy-4-methyl-[1,1'-biphenyl]-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’-Fluoro-4’-methoxy-4-methyl-[1,1’-biphenyl]-3-amine is a compound that belongs to the biphenyl class of organic compounds This compound is characterized by the presence of a biphenyl core with various substituents, including a fluoro group, a methoxy group, and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Fluoro-4’-methoxy-4-methyl-[1,1’-biphenyl]-3-amine typically involves multiple steps, including electrophilic aromatic substitution and nucleophilic substitution reactions. One common synthetic route involves the following steps:
Reduction: Conversion of the nitro group to an amine group.
Substitution: Introduction of the fluoro, methoxy, and methyl groups through various substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired product.
化学反応の分析
Types of Reactions
2’-Fluoro-4’-methoxy-4-methyl-[1,1’-biphenyl]-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents to the biphenyl core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are used under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may yield amines or other reduced derivatives.
科学的研究の応用
2’-Fluoro-4’-methoxy-4-methyl-[1,1’-biphenyl]-3-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting specific receptors or enzymes.
Materials Science: It is used in the synthesis of advanced materials with unique properties, such as conductive polymers and liquid crystals.
Biological Research: The compound is used in studies involving cell signaling pathways and receptor interactions.
Industrial Applications: It is used in the production of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of 2’-Fluoro-4’-methoxy-4-methyl-[1,1’-biphenyl]-3-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. For example, it may bind to G protein-coupled receptors (GPCRs) and alter intracellular signaling cascades, leading to specific physiological effects.
類似化合物との比較
Similar Compounds
2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide: A compound with a similar biphenyl core used in various biological studies.
Uniqueness
2’-Fluoro-4’-methoxy-4-methyl-[1,1’-biphenyl]-3-amine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties
特性
分子式 |
C14H14FNO |
|---|---|
分子量 |
231.26 g/mol |
IUPAC名 |
5-(2-fluoro-4-methoxyphenyl)-2-methylaniline |
InChI |
InChI=1S/C14H14FNO/c1-9-3-4-10(7-14(9)16)12-6-5-11(17-2)8-13(12)15/h3-8H,16H2,1-2H3 |
InChIキー |
IGLAAPYVJNSIPD-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)C2=C(C=C(C=C2)OC)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-(3,4-Dihydro-2h-benzo[b][1,4]dioxepin-7-yl)-2-fluoroacetic acid](/img/structure/B13634489.png)
![2-{1-[2-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-aminedihydrochloride](/img/structure/B13634507.png)









